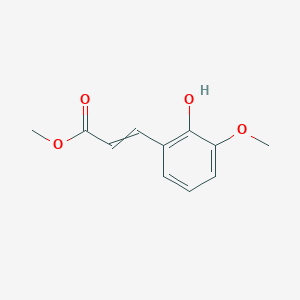![molecular formula C14H20ClNO3 B14366245 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide CAS No. 90257-33-3](/img/structure/B14366245.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes a chloro, ethoxy, and methoxymethyl group attached to a phenyl ring, along with a 2-methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide typically involves multiple steps. One common approach is to start with the appropriate substituted benzene derivative and introduce the chloro, ethoxy, and methoxymethyl groups through a series of reactions such as halogenation, etherification, and methylation. The final step involves the formation of the amide bond through a reaction with 2-methylpropanoyl chloride under suitable conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents. The process would also need to include steps for purification, such as recrystallization or chromatography, to obtain the final product in a form suitable for its intended applications.
化学反应分析
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals or as a reagent in various industrial processes.
作用机制
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, ethoxy, and methoxymethyl groups can influence its binding affinity and specificity for these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-[3-Chloro-4-methoxyphenyl]-2-methylpropanamide
- N-[3-Chloro-4-ethoxyphenyl]-2-methylpropanamide
- N-[3-Chloro-4-(methoxymethyl)phenyl]-2-methylpropanamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide is unique due to the specific combination of functional groups attached to the phenyl ring. This combination can result in distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
90257-33-3 |
|---|---|
分子式 |
C14H20ClNO3 |
分子量 |
285.76 g/mol |
IUPAC 名称 |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20ClNO3/c1-5-19-13-10(8-18-4)6-11(7-12(13)15)16-14(17)9(2)3/h6-7,9H,5,8H2,1-4H3,(H,16,17) |
InChI 键 |
QINRUQHMHRLKGC-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)NC(=O)C(C)C)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


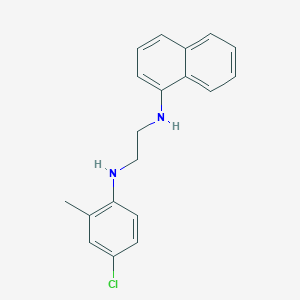
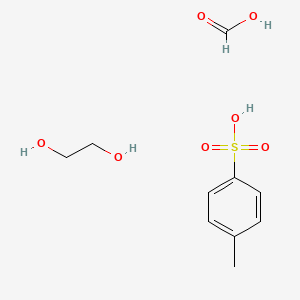
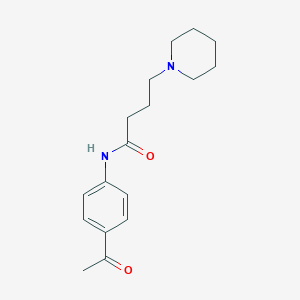
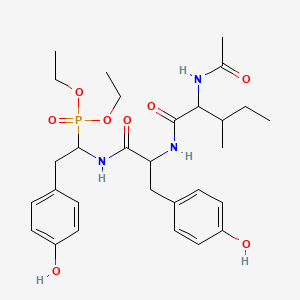
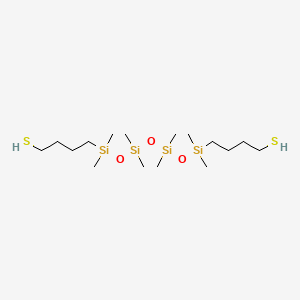
![2-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indole-3-carbaldehyde](/img/structure/B14366197.png)
![[(1-Bromoethane-1,2-diyl)di(4,1-phenylene)]bis(phenylmethanone)](/img/structure/B14366205.png)
![[Bromo(cyclohexylidene)methyl]benzene](/img/structure/B14366207.png)
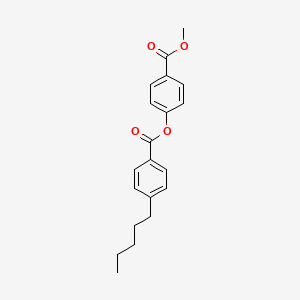
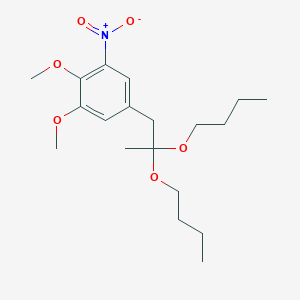
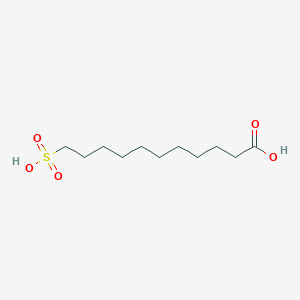
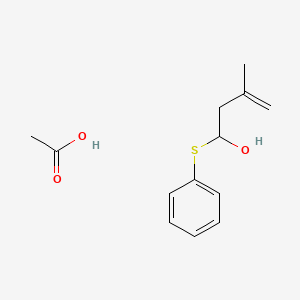
![N-[2,6-Dichloro-4-(4-chlorophenoxy)phenyl]urea](/img/structure/B14366253.png)
